2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
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Overview
Description
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is an organic compound that belongs to the class of acetamides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide typically involves the reaction of ethyl acetate with 3-(furan-2-yl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield 3-(furan-2-yl)propan-1-ol .
Scientific Research Applications
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets in biological systems. The furan ring and acetamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide
- N-(2-furylmethyl)-2-ethoxyacetamide
- N-(3-furylmethyl)-2-ethoxyacetamide
Uniqueness
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is unique due to its specific structural features, such as the position of the furan ring and the presence of the ethoxy group. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-6-5-9(13)10-4-3-7-16-10/h3-4,7,9,13H,2,5-6,8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNABMZPDVOBZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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